molecular formula C21H24N6O2 B2934458 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014073-73-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2934458
CAS No.: 1014073-73-4
M. Wt: 392.463
InChI Key: PCTKPYCATDWPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications

Metal Complexes and Base Pair Modeling

  • Study Title : "Metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs."
  • Key Finding : This study focused on the synthesis and structural characterization of metal complexes of alkylated model nucleobases, including 9-methyl-6-(3,5-dimethylpyrazol-1-yl)purine. These complexes are used as models for understanding metal-mediated base pairs in DNA, providing insights into the specific recognition of canonical nucleobases and potential applications in biomolecular engineering (Sinha et al., 2015).
  • Study Title : "Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline."
  • Key Finding : This research involved synthesizing new derivatives of 8-Chloro-theophylline (8-CTh), including compounds related to the query compound. These derivatives were tested for antimicrobial activity, showing potential in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
  • Study Title : "2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione: a new labelling reagent for liquid chromatographic analysis of amino acids."
  • Key Finding : The study proposed using a compound similar to the query compound as a pre-column reagent for liquid chromatography (LC) analysis of amino acids. This demonstrates its potential utility in biochemical analysis and research (Gioia et al., 2006).

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-12-7-8-13(2)16(9-12)11-26-17-18(24(5)21(29)25(6)19(17)28)22-20(26)27-15(4)10-14(3)23-27/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTKPYCATDWPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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